molecular formula C20H17N3O3 B6707902 N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide

N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide

Cat. No.: B6707902
M. Wt: 347.4 g/mol
InChI Key: FFTUBUUEVJACNQ-UHFFFAOYSA-N
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Description

N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide is a complex organic compound that features both aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-19(24)15-7-4-6-14(12-15)13-23-20(25)18-17(10-5-11-22-18)26-16-8-2-1-3-9-16/h1-12H,13H2,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTUBUUEVJACNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)NCC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of 3-phenoxypyridine-2-carboxylic acid with an appropriate amine derivative under conditions that facilitate amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC or EDC) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable reducing conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
  • N-(3-Carbamoylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-[(3-carbamoylphenyl)methyl]-3-phenoxypyridine-2-carboxamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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